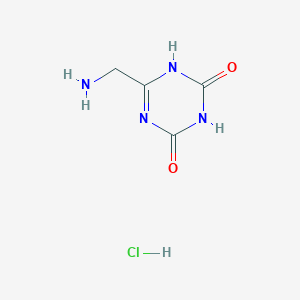

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride

Beschreibung

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is built upon a six-membered heterocyclic ring system containing three nitrogen atoms positioned at the 1, 3, and 5 positions. The fundamental triazine core exhibits a characteristic alternating pattern of carbon and nitrogen atoms, creating a highly stable aromatic-like system despite the presence of saturated positions. The tetrahydro designation indicates that the ring system contains four additional hydrogen atoms compared to the fully aromatic triazine, resulting in a partially saturated heterocycle that maintains significant structural rigidity while allowing for enhanced chemical reactivity at specific positions.

The substitution pattern of this compound features an aminomethyl group (-CH₂NH₂) attached to the carbon atom at position 6 of the triazine ring. This aminomethyl substituent introduces a primary amine functionality that extends from the ring system, providing a reactive site for further chemical modifications and contributing to the compound's potential biological activity. The presence of this functional group creates a flexible arm that can adopt various conformational states, allowing the molecule to interact with different chemical environments and biological targets through hydrogen bonding and electrostatic interactions.

The dione functionality is characterized by two carbonyl groups (C=O) positioned at the 2 and 4 positions of the triazine ring. These carbonyl groups are integrated into the ring system through tautomeric equilibrium with their corresponding enol forms, creating a stable six-membered ring with enhanced electron delocalization. The positioning of these carbonyl groups creates a symmetric arrangement around the triazine core, contributing to the overall molecular stability and influencing the compound's chemical reactivity patterns.

| Structural Feature | Position | Chemical Group | Bonding Pattern |

|---|---|---|---|

| Aminomethyl Substituent | 6 | -CH₂NH₂ | Single bond to ring carbon |

| Carbonyl Group | 2 | C=O | Double bond within ring |

| Carbonyl Group | 4 | C=O | Double bond within ring |

| Nitrogen Atoms | 1, 3, 5 | Ring nitrogen | sp² hybridization |

The stereochemical considerations of this compound involve the partial saturation of the triazine ring system, which introduces specific three-dimensional arrangements of atoms. The tetrahydro nature of the molecule means that certain positions contain sp³ hybridized carbon atoms, creating tetrahedral geometry at these centers. This partial saturation breaks the planarity typically associated with aromatic triazine systems, resulting in a puckered ring conformation that affects the overall molecular shape and influences intermolecular interactions.

The hydrochloride salt formation involves the protonation of the aminomethyl group, creating a positively charged ammonium center (-CH₂NH₃⁺) that is electrostatically associated with the chloride anion. This salt formation significantly alters the molecular properties, enhancing water solubility and providing improved crystallization characteristics. The ionic nature of the hydrochloride salt creates additional intermolecular forces that influence the compound's physical properties and chemical behavior in various solvent systems.

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features through a precise hierarchical naming system. The base name "triazine" indicates the six-membered heterocyclic ring containing three nitrogen atoms, while the "1,3,5-" prefix specifies the exact positioning of these nitrogen atoms within the ring system. The "tetrahydro" descriptor indicates the addition of four hydrogen atoms to the basic triazine structure, resulting in partial saturation of the ring system that distinguishes it from the fully aromatic triazine parent compound.

The "2,4-dione" portion of the name specifies the presence of two carbonyl groups located at positions 2 and 4 of the triazine ring. This designation follows standard IUPAC conventions for naming ketone functionalities within cyclic systems, where the suffix "-dione" indicates the presence of two C=O groups and the numerical prefixes "2,4-" specify their exact positions. The systematic inclusion of these positional indicators ensures unambiguous identification of the compound's structure and prevents confusion with other possible isomeric arrangements.

The "6-(Aminomethyl)-" prefix identifies the substituent group attached to position 6 of the triazine ring. According to IUPAC naming conventions, substituents are named as prefixes with their positions clearly specified by numerical indicators. The "aminomethyl" designation describes a methylene group (-CH₂-) bearing an amino group (-NH₂), creating the complete -CH₂NH₂ substituent. The parenthetical notation ensures that the amino functionality is clearly associated with the methyl group rather than being interpreted as a separate substituent.

| Nomenclature Component | IUPAC Designation | Structural Significance |

|---|---|---|

| Base Ring System | 1,3,5-triazine | Six-membered ring with N at positions 1,3,5 |

| Saturation Level | tetrahydro | Four additional hydrogen atoms |

| Carbonyl Groups | 2,4-dione | C=O groups at positions 2 and 4 |

| Substituent | 6-(Aminomethyl)- | -CH₂NH₂ group at position 6 |

| Salt Form | hydrochloride | HCl salt of the amine |

The Chemical Abstracts Service registry number 2060044-61-1 provides a unique identifier for this specific compound and its hydrochloride salt form. This CAS number serves as an unambiguous reference that distinguishes this particular compound from all other chemical substances in the registry database. The assignment of this specific CAS number reflects the unique combination of the triazine core structure, the aminomethyl substituent, the dione functionality, and the hydrochloride salt formation, creating a distinct chemical entity with its own registry entry.

The molecular formula C₄H₇ClN₄O₂ provides a concise representation of the compound's atomic composition, indicating the presence of four carbon atoms, seven hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms. This formula reflects the hydrochloride salt form, where the additional hydrogen and chlorine atoms result from the protonation of the aminomethyl group and the associated chloride counterion. The molecular weight of 178.58 grams per mole corresponds to this complete salt structure and serves as an important physical constant for analytical and preparative chemistry applications.

The Simplified Molecular Input Line Entry System representation "Cl.NCc1nc(=O)[nH]c(=O)[nH]1" provides a linear notation that captures the essential connectivity and bonding patterns of the molecule. This SMILES string encodes the chloride ion separately from the organic cation, clearly indicating the ionic nature of the hydrochloride salt. The notation systematically describes the triazine ring structure with its carbonyl groups and the aminomethyl substituent, providing a computer-readable format that facilitates database searches and computational chemistry applications.

Comparative Analysis with Related Triazine Derivatives

The structural characteristics of this compound can be meaningfully compared with other members of the triazine family to understand its unique features and potential applications. The parent compound 6-amino-1,2,4-triazine-3,5(2H,4H)-dione represents a closely related structure that shares the dione functionality but lacks the methylene bridge present in the aminomethyl substituent. This structural difference significantly affects the molecular flexibility and potential for intermolecular interactions, with the aminomethyl derivative providing enhanced conformational freedom through the additional methylene unit.

Comparison with 6-amino-1,3,5-triazine-2,4(1H,3H)-dione reveals the importance of ring nitrogen positioning in determining molecular properties. While both compounds contain amino substituents and dione functionalities, the different nitrogen arrangements create distinct electronic environments and chemical reactivity patterns. The 1,3,5-triazine system provides symmetric nitrogen distribution that enhances molecular stability and creates unique hydrogen bonding opportunities compared to the 1,2,4-triazine alternative.

The relationship to 6-hydroxy-substituted triazine derivatives, such as those described in pharmaceutical research contexts, demonstrates how different functional groups at the 6-position can dramatically alter biological activity and chemical properties. While hydroxy substituents provide hydrogen bonding capabilities similar to amino groups, the aminomethyl functionality offers additional length and flexibility that may enhance binding interactions with biological targets. The presence of the methylene spacer in the aminomethyl group creates opportunities for conformational adjustments that are not available with direct amino or hydroxy substitution.

| Compound Type | Ring System | 6-Position Substituent | Key Structural Differences |

|---|---|---|---|

| Target Compound | 1,3,5-triazine | -CH₂NH₂ | Extended amino functionality |

| 6-Amino-1,2,4-triazine-3,5-dione | 1,2,4-triazine | -NH₂ | Different N positioning, direct amino |

| 6-Amino-1,3,5-triazine-2,4-dione | 1,3,5-triazine | -NH₂ | Same ring, direct amino attachment |

| 6-Hydroxy derivatives | 1,2,4-triazine | -OH | Hydroxy instead of amino functionality |

Comparative analysis with melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol) provides insights into the effects of multiple substitution patterns on triazine chemistry. These fully substituted triazines exhibit enhanced stability and specific intermolecular association patterns that contribute to their industrial applications. The mono-substituted nature of the aminomethyl derivative creates a more reactive system with greater potential for further chemical modification while maintaining the essential triazine core structure.

The tetrahydro character of the target compound distinguishes it from fully aromatic triazine derivatives and creates unique three-dimensional structural features. Comparison with 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one demonstrates how partial saturation affects ring geometry and chemical reactivity. The tetrahydro system provides increased conformational flexibility while maintaining sufficient rigidity for predictable chemical behavior, creating an optimal balance for pharmaceutical and synthetic applications.

Analysis of related aminomethyl-substituted compounds reveals the versatility of this functional group in triazine chemistry. The aminomethyl substituent serves as a versatile synthetic handle that can undergo various chemical transformations while maintaining the integrity of the triazine core. Comparative studies with compounds bearing different alkyl or aryl substituents demonstrate the unique reactivity profile provided by the aminomethyl functionality, particularly in terms of hydrogen bonding capacity and potential for ionic interactions.

| Property Category | Target Compound | Related Triazines | Comparative Advantage |

|---|---|---|---|

| Molecular Flexibility | High (aminomethyl + tetrahydro) | Variable | Enhanced conformational freedom |

| Hydrogen Bonding | Primary amine + ring NH | Variable | Multiple H-bond donor/acceptor sites |

| Synthetic Versatility | High (reactive NH₂) | Moderate to High | Aminomethyl provides reactive handle |

| Stability | Good (salt form) | Variable | Hydrochloride enhances stability |

The salt formation characteristics of triazine derivatives provide another important basis for comparison, particularly regarding solubility and crystallization properties. The hydrochloride salt of the aminomethyl compound exhibits enhanced water solubility compared to neutral triazine derivatives, making it more suitable for aqueous applications and biological studies. This contrasts with other triazine derivatives that may require alternative salt forms or remain as neutral compounds with limited aqueous solubility.

Eigenschaften

IUPAC Name |

6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2-6-3(9)8-4(10)7-2;/h1,5H2,(H2,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINRTYWCRAHHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=O)NC(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with formaldehyde and ammonia, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C) are typically used.

Solvent: Aqueous or organic solvents such as ethanol or methanol.

Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as crystallization or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its triazine ring structure allows for various chemical modifications and reactions including:

- Oxidation : Can yield oxides or other derivatives.

- Reduction : Leads to the formation of reduced derivatives.

- Substitution Reactions : The amino group can engage in reactions with electrophiles.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies are exploring its effectiveness against various pathogens.

- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through mechanisms involving enzyme modulation and interaction with DNA/RNA .

Medicine

The compound is being investigated for therapeutic applications:

- Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals aimed at treating infections and cancer .

Industry

In industrial applications, this compound is utilized in:

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with DNA/RNA: Affecting the replication or transcription processes.

Modulating Receptor Activity: Influencing the activity of cellular receptors and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s key differentiators include:

- Aminomethyl substituent: This group contrasts with chloro, dimethylamino, or benzylideneamino groups in analogs, suggesting distinct hydrogen-bonding capabilities and solubility profiles .

- Hydrochloride salt : Enhances polarity compared to neutral triazines like procymidone or vinclozolin (), favoring use in hydrophilic environments .

Physicochemical Properties

Biologische Aktivität

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This compound belongs to the triazine family and features an aminomethyl group that contributes to its reactivity and biological profile. The molecular formula is CHNO·HCl, with a molecular weight of approximately 174.6 g/mol.

Chemical Structure and Properties

The compound's structure includes:

- Aminomethyl group : Contributes to its reactivity.

- Tetrahydro structure : Imparts stability and influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of D-amino acid oxidase (DAAO), which is implicated in various neurological disorders. Some synthesized derivatives demonstrated IC values in the low nanomolar range .

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines. It shows promise in inhibiting cell viability and inducing apoptosis in certain types of cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization .

- Pharmacological Applications : Due to its structural attributes, this compound may serve as a scaffold for developing new therapeutic agents targeting various biological pathways.

Synthesis and Derivatives

Several synthesis methods have been developed for this compound:

- Direct Amination : Involves the reaction of triazine precursors with amines.

- Cyclization Reactions : Utilizes various reagents to form the triazine ring structure.

These methods allow for the modification of the compound to enhance its biological activity or alter its physicochemical properties.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound better, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Amino-1,3,5-triazine-2,4-dione | Structure | Lacks the aminomethyl group; simpler structure |

| Lamotrigine | Structure | Antiepileptic drug; phenyltriazine derivative |

| 6-Amino-3-methyl-1H-pyrazolo[3,4-b]quinolin-7-one | Structure | Exhibits different biological activities; pyrazole ring |

The presence of the aminomethyl group in this compound differentiates it from these compounds and contributes to its unique biological profile.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of this compound:

- DAAO Inhibition Study : A series of derivatives were synthesized and tested for their ability to inhibit DAAO. Compounds showed varying degrees of potency with some achieving low nanomolar IC values .

- Antitumor Activity Assessment : In vitro studies demonstrated that certain derivatives effectively reduced cell viability in lung cancer cell lines. Flow cytometry revealed increased ROS levels and mitochondrial dysfunction as mechanisms of action .

Q & A

Q. What are the critical variables to optimize in the synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride?

- Methodological Answer : Synthesis optimization requires systematic variation of solvent polarity, catalyst type (e.g., glacial acetic acid for pH control), and reaction duration. For example, refluxing in absolute ethanol with a catalytic acid (5 drops glacial acetic acid) under controlled temperature (80–100°C) for 4–6 hours can improve yield . Purification via vacuum filtration and solvent evaporation under reduced pressure is recommended to isolate the hydrochloride salt. Conflicting data on solvent choice (e.g., ethanol vs. acetonitrile) should be resolved by comparing reaction efficiency via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the aminomethyl group and tetrahydrotriazine ring structure.

- HPLC : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities (e.g., unreacted intermediates or degradation products) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and detect chloride adducts.

- XRD : For crystalline forms, compare experimental diffractograms with simulated patterns from computational models.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 1–4 weeks.

- Monitoring degradation via HPLC and identifying byproducts (e.g., ring-opening products or dehydrochlorination) .

- Conflicting stability profiles (e.g., pH-dependent hydrolysis) should be resolved using kinetic modeling to predict shelf-life under storage conditions.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to map the energy barriers for nucleophilic attack at the triazine ring’s electrophilic sites (e.g., C-2 or C-4). Experimental validation involves synthesizing derivatives with electron-withdrawing groups (e.g., nitro or carbonyl) and comparing reaction rates via stopped-flow spectroscopy. Contradictions in regioselectivity (e.g., C-2 vs. C-4 substitution) may arise from solvent polarity effects, which can be clarified using linear free-energy relationships (LFERs) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., dihydrofolate reductase) or receptors. Validate with experimental IC values from enzyme inhibition assays.

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the ligand-target complex. Discrepancies between predicted and experimental binding energies may require reparameterization of force fields .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma concentration-time curves (AUC, C) with cellular uptake assays to identify bioavailability limitations.

- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites in plasma and tissue homogenates. For example, hepatic first-pass metabolism may reduce efficacy in vivo despite high in vitro potency .

Q. How can researchers address scale-up challenges in continuous flow synthesis?

- Methodological Answer :

- Process Control : Implement real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR or Raman spectroscopy) to monitor reaction progress and adjust flow rates dynamically .

- Membrane Separation : Optimize solvent-resistant nanofiltration membranes to isolate the hydrochloride salt from unreacted reagents, reducing downstream purification steps .

Key Methodological Recommendations

- Theoretical Frameworks : Link synthesis and biological studies to triazine ring reactivity theories (e.g., Hückel’s rule for aromaticity) or enzyme inhibition mechanisms .

- Contradiction Resolution : Use multivariate statistical analysis (e.g., PCA) to identify outliers in datasets and refine experimental protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.